N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
Compound X , belongs to the class of benzamide derivatives. Its chemical structure comprises a piperazine ring, a pyridine ring, and an amide functional group. This compound has drawn attention due to its potential biological activities.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for Compound X. One common approach involves the reaction of 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate, followed by hydrolysis to yield the desired carboxamide.
Reaction Conditions::-
Step 1: : N-Alkylation
- React 2-chlorobenzylamine with ethyl 4-(pyridin-2-yl)piperazine-1-carboxylate.
- Solvent: Appropriate organic solvent (e.g., ethanol).
- Catalyst: Acidic or basic conditions.
- Temperature: Room temperature.
- Yield: Compound X as an intermediate.
-
Step 2: : Hydrolysis
- Hydrolyze the ester group in Compound X to form the carboxamide.
- Conditions: Acidic or basic hydrolysis.
- Product: N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide.
Industrial Production:: Industrial-scale production involves optimization of these synthetic steps, ensuring high yield and purity.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: Oxidative transformations of the piperazine or pyridine moieties.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the chlorobenzyl or pyridine positions.
Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids/bases.
Major Products: Diverse derivatives with modified substituents.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as a potential anti-tubercular agent.
Chemical Biology: Used in studies related to drug design and molecular interactions.
Industry: May serve as a building block for other compounds.
Mechanism of Action
The precise mechanism remains under investigation. it likely interacts with specific cellular targets, affecting metabolic pathways or protein function.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of the chlorobenzyl and pyridine moieties. Similar compounds include:
Compound Y: Lacks the chlorobenzyl group.
Compound Z: Contains a different substituent on the piperazine ring.
Properties
Molecular Formula |
C19H22ClN5O2 |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN5O2/c20-16-6-2-1-5-15(16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-7-3-4-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27) |
InChI Key |
WNCWQODQZIJUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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